3-(4-Bromophenyl)-2-chloro-1-propene

Description

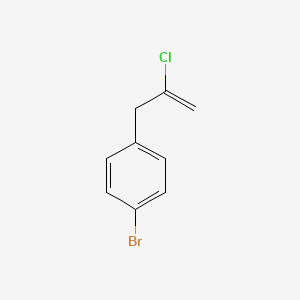

3-(4-Bromophenyl)-2-chloro-1-propene (CAS: 1248691-20-4) is a halogenated aromatic compound with the molecular formula C₉H₇BrCl. It consists of a propene backbone (CH₂=CH–CH₂) substituted at the 3-position by a 4-bromophenyl group and at the 2-position by a chlorine atom. The compound is structurally characterized by its conjugated system, where the double bond and halogen substituents influence its electronic and steric properties. According to , it was marketed as a building block in organic synthesis but is now discontinued.

Properties

IUPAC Name |

1-bromo-4-(2-chloroprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGYVIRDWUKCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641103 | |

| Record name | 1-Bromo-4-(2-chloroprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485320-33-0 | |

| Record name | 1-Bromo-4-(2-chloroprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(4-Bromophenyl)-2-chloro-1-propene typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromobenzaldehyde and allyl chloride.

Reaction: The 4-bromobenzaldehyde undergoes a Wittig reaction with allyl chloride in the presence of a base such as potassium tert-butoxide. This reaction forms the desired this compound.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods:

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-(4-Bromophenyl)-2-chloro-1-propene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction Reactions: Reduction of the double bond can lead to the formation of 3-(4-Bromophenyl)-2-chloropropane.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

Substitution: 3-(4-Bromophenyl)-2-hydroxy-1-propene, 3-(4-Bromophenyl)-2-alkoxy-1-propene.

Oxidation: 3-(4-Bromophenyl)-2-chloro-1,2-epoxypropane.

Reduction: 3-(4-Bromophenyl)-2-chloropropane.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a substrate in various catalytic reactions to study reaction mechanisms.

Biology and Medicine:

Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Biological Studies: Used in studies to understand its interaction with biological macromolecules.

Industry:

Material Science: Utilized in the synthesis of polymers and other materials with specific properties.

Agrochemicals: Explored for its potential use in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-chloro-1-propene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the bromine and chlorine atoms, which can participate in electrophilic addition and substitution reactions. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biological macromolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Halogenated Propene Derivatives

Several propene analogs with halogen substituents are documented in the evidence, differing in substituent type, position, and molecular weight:

Key Observations :

Chalcone Derivatives with Halogen Substituents

Chalcones (α,β-unsaturated ketones) share structural motifs with the target compound but include a ketone group. Examples include:

Key Observations :

- Functional Groups: The ketone in chalcones enables conjugation, increasing UV absorption and reactivity in Michael additions compared to the non-ketone target compound .

1,3,4-Oxadiazole Derivatives

While structurally distinct, oxadiazole derivatives with halogenated aryl groups demonstrate pharmacological relevance:

Key Observations :

- Toxicity : Lower severity index (SI = 0.75–0.83) in oxadiazoles vs. indomethacin (SI = 2.67) suggests safer profiles, a critical consideration for drug development .

Biological Activity

3-(4-Bromophenyl)-2-chloro-1-propene, with the chemical formula C9H8BrCl, is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Overview of the Compound

- Chemical Name : this compound

- CAS Number : 485320-33-0

- Molecular Formula : C9H8BrCl

- Molecular Weight : 233.52 g/mol

Biological Activities

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antibacterial properties, particularly against Gram-positive bacteria. The presence of bromine and chlorine substituents is believed to enhance its antimicrobial efficacy by disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various in vitro models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells. This effect is likely mediated through the modulation of signaling pathways associated with cell survival and proliferation, such as the NF-kB and PI3K/Akt pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes, thus reducing the levels of inflammatory mediators .

- Cellular Uptake and Localization : Upon entering cells, this compound is thought to localize primarily in the cytoplasm, where it interacts with various proteins involved in cellular signaling pathways.

- Modulation of Gene Expression : By influencing transcription factors such as NF-kB, this compound may alter gene expression related to inflammation and cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Inhibits COX enzyme activity | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study Example

In a study evaluating the anti-inflammatory effects of various halogenated compounds, this compound was found to significantly reduce the production of prostaglandins in cultured human fibroblasts. The study highlighted its potential as a therapeutic agent for inflammatory diseases .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests that it is metabolized primarily by cytochrome P450 enzymes in the liver, leading to various metabolites that may also exhibit biological activity. Toxicity studies indicate that at low doses, the compound exhibits minimal toxicity while maintaining its therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.